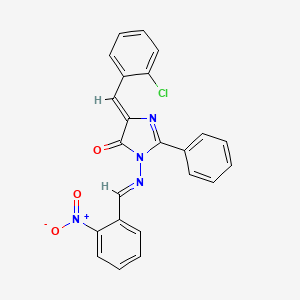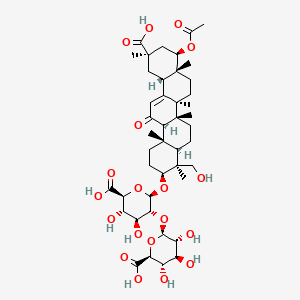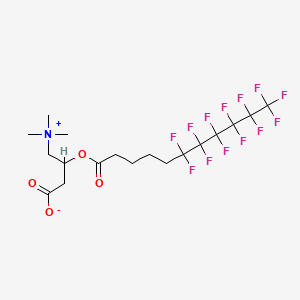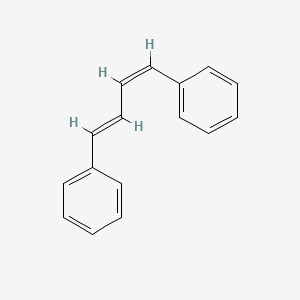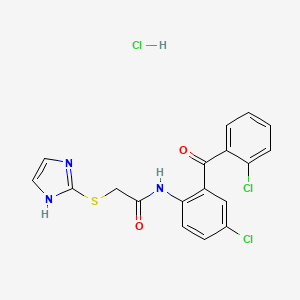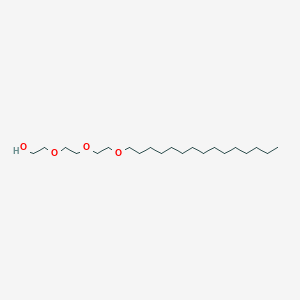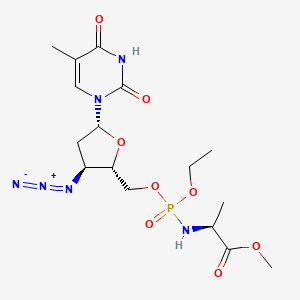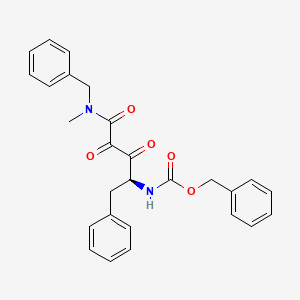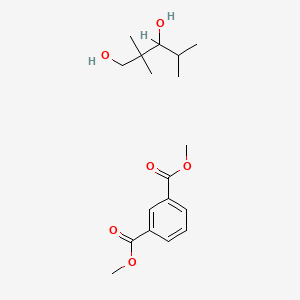
Dimethyl benzene-1,3-dicarboxylate;2,2,4-trimethylpentane-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl benzene-1,3-dicarboxylate;2,2,4-trimethylpentane-1,3-diol is a complex organic compound that combines the structural features of dimethyl benzene-1,3-dicarboxylate and 2,2,4-trimethylpentane-1,3-diol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl benzene-1,3-dicarboxylate;2,2,4-trimethylpentane-1,3-diol typically involves esterification and condensation reactions. The esterification of benzene-1,3-dicarboxylic acid with methanol produces dimethyl benzene-1,3-dicarboxylate. This reaction is usually catalyzed by an acid such as sulfuric acid and conducted under reflux conditions.
The 2,2,4-trimethylpentane-1,3-diol can be synthesized through the aldol condensation of acetone and isobutyraldehyde, followed by hydrogenation. The reaction conditions include the use of a base such as sodium hydroxide for the aldol condensation and a metal catalyst like palladium for the hydrogenation step.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The esterification and condensation reactions are optimized for large-scale production, often involving automated systems for precise control of reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl benzene-1,3-dicarboxylate;2,2,4-trimethylpentane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, where nucleophiles such as amines or alcohols replace the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Benzene-1,3-dicarboxylic acid derivatives.
Reduction: Benzene-1,3-dimethanol derivatives.
Substitution: Amide or ester derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Dimethyl benzene-1,3-dicarboxylate;2,2,4-trimethylpentane-1,3-diol has several applications in scientific research:
Materials Science: Used as a monomer in the synthesis of polyesters and polyurethanes, contributing to the development of high-performance materials.
Chemistry: Serves as a building block in organic synthesis, enabling the creation of complex molecules for pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Industry: Utilized in the production of coatings, adhesives, and plasticizers, enhancing the properties of industrial products.
Mecanismo De Acción
The mechanism of action of dimethyl benzene-1,3-dicarboxylate;2,2,4-trimethylpentane-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The ester groups can undergo hydrolysis, releasing active intermediates that participate in biochemical pathways. The compound’s diol moiety can form hydrogen bonds with proteins, influencing their structure and function.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl terephthalate: Similar in structure but differs in the position of the ester groups on the benzene ring.
Ethylene glycol: Shares the diol functionality but lacks the aromatic ester component.
Isophthalic acid: Contains the benzene-1,3-dicarboxylate structure but without the esterification.
Uniqueness
Dimethyl benzene-1,3-dicarboxylate;2,2,4-trimethylpentane-1,3-diol is unique due to its combination of aromatic ester and aliphatic diol functionalities, providing a versatile platform for chemical modifications and applications in diverse fields.
Propiedades
Número CAS |
65072-12-0 |
|---|---|
Fórmula molecular |
C18H28O6 |
Peso molecular |
340.4 g/mol |
Nombre IUPAC |
dimethyl benzene-1,3-dicarboxylate;2,2,4-trimethylpentane-1,3-diol |
InChI |
InChI=1S/C10H10O4.C8H18O2/c1-13-9(11)7-4-3-5-8(6-7)10(12)14-2;1-6(2)7(10)8(3,4)5-9/h3-6H,1-2H3;6-7,9-10H,5H2,1-4H3 |
Clave InChI |
ARFFQIAZXGCLDR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C(C)(C)CO)O.COC(=O)C1=CC(=CC=C1)C(=O)OC |
Números CAS relacionados |
65072-12-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



